molecular formula C12H24O5S B1141933 Hexyl beta-D-thioglucopyranoside CAS No. 85618-19-5

Hexyl beta-D-thioglucopyranoside

Cat. No.: B1141933
CAS No.: 85618-19-5
M. Wt: 280.38 g/mol
InChI Key: ATFNYTMEOCLMPS-ZVCXTHFISA-N
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Description

Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly effective in the solubilization and reconstitution of membrane proteins, making it a valuable tool for studying protein structures and functions .

Mechanism of Action

Target of Action

Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .

Biochemical Analysis

Biochemical Properties

Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl beta-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:

    Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.

    Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

    Thiourea Reaction: This bromide is reacted with thiourea in acetone to form the isothiuronium salt.

    Neutralization and Reduction: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol.

    Alkylation: The thiol is then reacted with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.

    Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions to avoid over-oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with different alkyl halides can produce various alkyl thioglucopyranosides .

Scientific Research Applications

Hexyl beta-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl beta-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its critical micelle concentration is optimized for a wide range of applications, providing versatility in research and industrial settings .

Properties

CAS No.

85618-19-5

Molecular Formula

C12H24O5S

Molecular Weight

280.38 g/mol

IUPAC Name

(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1

InChI Key

ATFNYTMEOCLMPS-ZVCXTHFISA-N

SMILES

CCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O

Canonical SMILES

CCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Hexyl 1-Thio-β-D-glucopyranoside; 

Origin of Product

United States

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